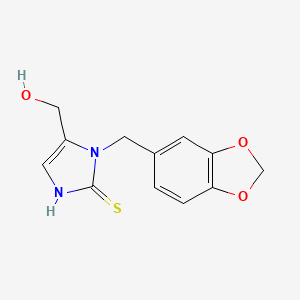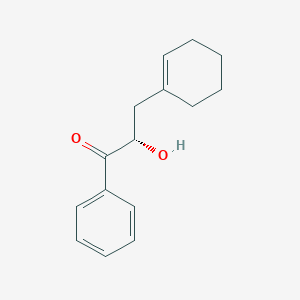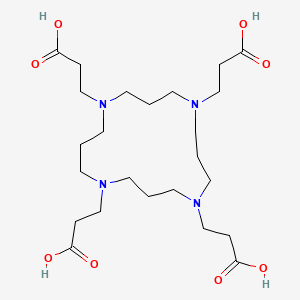
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid is a macrocyclic compound with a unique structure that includes four nitrogen atoms and four propanoic acid groups. This compound is part of a broader class of macrocyclic compounds known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid typically involves the condensation of the ditosylate of 1,3-propanediol with the disodium salt of N,N’,N’‘,N’‘’-tetra-p-toluene-sulfonyl-N,N’-bis(3-aminopropyl)-1,3-propanediamine. This is followed by the removal of the tosylate groups using 98% sulfuric acid . The reaction conditions must be carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation and deprotection, but with optimizations for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions, often forming complexes with metal ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Metal salts such as nickel(II) chloride or copper(II) sulfate in aqueous or organic solvents.
Major Products
The major products formed from these reactions include metal complexes, which are often more stable and have distinct properties compared to the parent compound.
科学的研究の応用
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent in chelation therapy.
Industry: Utilized in catalysis and as a stabilizer for various industrial processes.
作用機序
The mechanism by which 1,5,9,13-tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence various molecular pathways, depending on the specific metal ion involved.
類似化合物との比較
Similar Compounds
1,5,9,13-Tetraazacyclohexadecane: Similar in structure but lacks the propanoic acid groups.
1,4,7,11-Tetraazacyclotetradecane: Another macrocyclic compound with a smaller ring size.
1,5,9,13-Tetrathiacyclohexadecane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.
Uniqueness
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid is unique due to the presence of both nitrogen atoms and propanoic acid groups, which enhance its ability to form stable complexes and increase its solubility in various solvents. This makes it particularly valuable in applications requiring high stability and solubility.
特性
CAS番号 |
174025-03-7 |
|---|---|
分子式 |
C24H44N4O8 |
分子量 |
516.6 g/mol |
IUPAC名 |
3-[5,9,13-tris(2-carboxyethyl)-1,5,9,13-tetrazacyclohexadec-1-yl]propanoic acid |
InChI |
InChI=1S/C24H44N4O8/c29-21(30)5-17-25-9-1-10-26(18-6-22(31)32)12-3-14-28(20-8-24(35)36)16-4-15-27(13-2-11-25)19-7-23(33)34/h1-20H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChIキー |
CBUFVNMVOGJUIK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCCN(CCCN(CCCN(C1)CCC(=O)O)CCC(=O)O)CCC(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


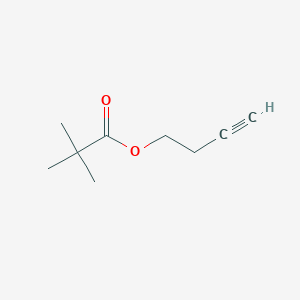
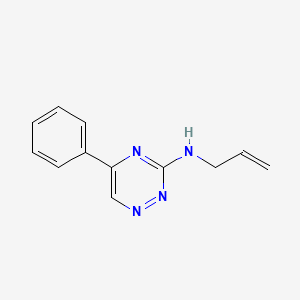
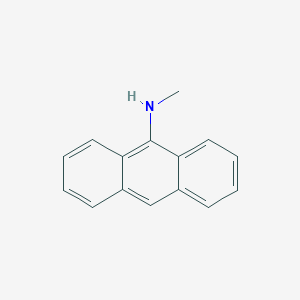
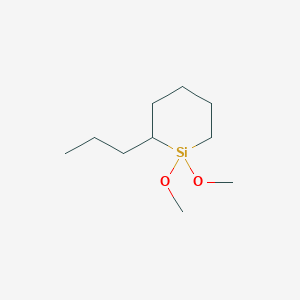
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
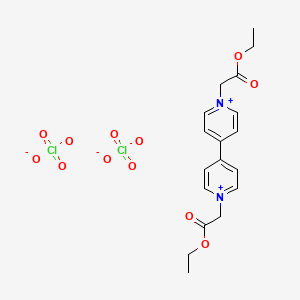
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
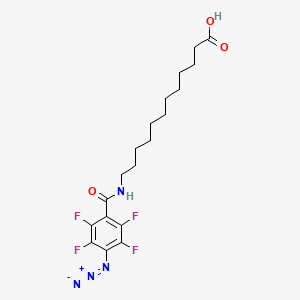

![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
